7-Boc-2,7-diazabicyclo[4.2.0]octane
Description
BenchChem offers high-quality 7-Boc-2,7-diazabicyclo[4.2.0]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Boc-2,7-diazabicyclo[4.2.0]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-9(13)5-4-6-12-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLOMHRKLYFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emerging Frontier of Neuromodulation: A Technical Guide to Diazabicyclooctane Derivatives as Nicotinic Acetylcholine Receptor Agonists
This guide provides an in-depth technical exploration of diazabicyclooctane derivatives as agonists of nicotinic acetylcholine receptors (nAChRs). It is designed for researchers, scientists, and drug development professionals seeking to understand the core principles, experimental methodologies, and therapeutic potential of this important class of neuromodulatory compounds. We will delve into the intricate structure-activity relationships, the nuances of their pharmacological characterization, and the practical application of key experimental techniques.
The Nicotinic Acetylcholine Receptor: A Key Player in Neuromodulation
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in mediating fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, leads to a conformational change, opening a channel permeable to cations such as Na⁺ and Ca²⁺.[1] This influx of positive ions results in the depolarization of the neuronal membrane, triggering a cascade of downstream signaling events.
The diverse family of nAChRs is composed of various combinations of subunits (α2-α10 and β2-β4 in the brain), which assemble into pentameric structures.[2] This combinatorial diversity gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties. The most abundant and well-characterized subtypes in the central nervous system (CNS) are the α4β2 and α7 receptors.[1]
The differential expression and function of these subtypes throughout the brain make them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1] Agonists that selectively target specific nAChR subtypes hold the promise of providing therapeutic benefits while minimizing off-target side effects.
The Diazabicyclooctane Scaffold: A Privileged Structure for nAChR Agonism
The diazabicyclooctane core has emerged as a "privileged scaffold" in the design of potent and selective nAChR agonists. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement of key pharmacophoric features, allowing for precise interactions with the orthosteric binding site of nAChRs.[3] This scaffold mimics the spatial relationship between the cationic nitrogen and the hydrogen bond acceptor found in the natural ligand, acetylcholine.
General Synthetic Strategies
The synthesis of diazabicyclooctane derivatives often involves multi-step sequences that allow for the systematic variation of substituents on the bicyclic core. A common approach involves the construction of the core ring system followed by the introduction of desired functional groups. For instance, the synthesis of 3,8-diazabicyclo[4.2.0]octane ligands has been well-documented.[3] A representative, though generalized, synthetic workflow is outlined below.
Experimental Protocol: General Synthesis of a Diazabicyclooctane Core
This protocol provides a conceptual framework. Specific reagents, reaction conditions, and purification methods will vary depending on the target molecule.
-
Step 1: Bicyclic Core Formation: A common strategy involves a double Mannich reaction to construct the bicyclic amine core.[4] This typically involves the reaction of an amine, an aldehyde (like formaldehyde), and a ketone.
-
Step 2: N-Substitution: The secondary amines within the diazabicyclooctane core can be functionalized through various reactions, such as reductive amination or acylation, to introduce a diverse range of substituents.
-
Step 3: Aromatic/Heteroaromatic Moiety Introduction: A key feature for high-affinity binding is often an aromatic or heteroaromatic ring. This can be introduced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) or by direct alkylation with an appropriate halide.
-
Step 4: Purification and Characterization: The final compounds are purified using techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and elemental analysis.
Structure-Activity Relationships: Decoding the Molecular Determinants of Affinity and Efficacy
The potency and selectivity of diazabicyclooctane derivatives are exquisitely sensitive to their structural modifications. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel nAChR agonists with desired pharmacological profiles.
| Compound/Series | Core Structure | R1 Substituent | R2 Substituent | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of ACh) | Reference |
| 3,8-Diazabicyclo[4.2.0]octanes | 3,8-Diazabicyclo[4.2.0]octane | H | 3-pyridinyl | α4β2 | 0.05 | 1.2 | Full Agonist | [3] |
| 3,8-Diazabicyclo[4.2.0]octane | H | 5-pyrimidinyl | α4β2 | 0.1 | 3.5 | Full Agonist | [3] | |
| 3,8-Diazabicyclo[4.2.0]octane | CH3 | 3-pyridinyl | α4β2 | 0.02 | 0.5 | Full Agonist | [3] | |
| 3,7-Diazabicyclo[3.3.1]nonanes | 3,7-Diazabicyclo[3.3.1]nonane | H | Acetyl | α4β2 | 15 | 150 | Partial Agonist | [5] |
| 3,7-Diazabicyclo[3.3.1]nonane | H | Benzoyl | α4β2 | 5 | >1000 | Antagonist | [5] | |
| 3,7-Diazabicyclo[3.3.1]nonane | H | 3-pyridinylcarbonyl | α4β2 | 2 | 250 | Partial Agonist | [5] |
Key SAR Insights:
-
The Basic Nitrogen: A protonatable nitrogen atom within the bicyclic core is essential for the canonical cation-π interaction with aromatic residues in the nAChR binding pocket.[2]
-
Hydrogen Bond Acceptor: The presence and nature of a hydrogen bond acceptor, often a pyridine or pyrimidine ring, are critical for high-affinity binding.
-
Substituents on the Aromatic Ring: The electronic properties and substitution pattern of the aromatic/heteroaromatic moiety can significantly influence subtype selectivity.
-
N-Substituents on the Bicyclic Core: Alkylation of the second nitrogen in the diazabicyclooctane core can modulate both affinity and efficacy, sometimes converting a full agonist into a partial agonist or even an antagonist.[5]
In Vitro Characterization: Quantifying Receptor Interaction and Function
A thorough in vitro pharmacological characterization is the cornerstone of understanding the mechanism of action of novel diazabicyclooctane derivatives. The two primary methodologies employed are radioligand binding assays and electrophysiology.
Radioligand Binding Assays: Measuring Affinity for nAChR Subtypes
Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[6] This is typically achieved by measuring the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor.
Experimental Protocol: Radioligand Binding Assay for α4β2 nAChRs
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human α4β2 nAChR or from a specific brain region known to be rich in this subtype (e.g., rat striatum).
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]cytisine or [³H]epibatidine) and a range of concentrations of the unlabeled diazabicyclooctane derivative.[6]
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through a glass fiber filtermat.[7]
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Electrophysiology: Assessing Functional Activity as Agonists
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional activity of compounds at ligand-gated ion channels.[8] This technique allows for the direct measurement of the ion currents elicited by the application of a test compound to a cell expressing the nAChR subtype of interest.
Experimental Protocol: Whole-Cell Patch-Clamp Recording of nAChR Currents
-
Cell Culture: Culture a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the desired human nAChR subtype on glass coverslips.[9]
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an appropriate internal solution.[10]
-
Whole-Cell Configuration: Under a microscope, approach a single cell with the micropipette and form a high-resistance seal (a "giga-seal") with the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.[8]
-
Drug Application: The diazabicyclooctane derivative is applied to the cell at various concentrations using a rapid perfusion system.
-
Data Acquisition and Analysis: The resulting ion currents are recorded using a patch-clamp amplifier and specialized software. The concentration-response data are then fitted to a Hill equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) relative to a standard agonist like acetylcholine.
In Vivo Evaluation: From Receptor Occupancy to Behavioral Outcomes
The ultimate test of a novel nAChR agonist is its ability to elicit a desired physiological or behavioral response in a living organism. A range of in vivo techniques are employed to assess the therapeutic potential of diazabicyclooctane derivatives.
In Vivo Microdialysis: Monitoring Neurotransmitter Release
Activation of presynaptic nAChRs can modulate the release of various neurotransmitters, including dopamine, which is critically involved in reward, motivation, and cognition.[1] In vivo microdialysis allows for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals.[11]
Experimental Protocol: In Vivo Microdialysis for Dopamine Release
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the nucleus accumbens or striatum) of an anesthetized rodent.[12]
-
Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF), and the resulting dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.
-
Drug Administration: The diazabicyclooctane derivative is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in dopamine levels following drug administration are expressed as a percentage of the baseline levels.
Behavioral Models: Assessing Therapeutic Efficacy
The therapeutic potential of nAChR agonists is evaluated in a variety of animal models that are designed to mimic aspects of human diseases.
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[13] Animals learn to associate a specific environment with the effects of the drug.
Experimental Protocol: Conditioned Place Preference
-
Apparatus: A three-chambered apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.[13]
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days, the animal receives an injection of the diazabicyclooctane derivative and is confined to one of the conditioning chambers. On alternate days, the animal receives a vehicle injection and is confined to the other chamber.[13]
-
Post-Conditioning (Test): The animal is placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded. A significant increase in the time spent in the drug-paired chamber indicates a rewarding effect.
The NOR test is used to evaluate a compound's ability to enhance cognitive function, specifically recognition memory.[14] This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Protocol: Novel Object Recognition
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects.[15]
-
Familiarization/Training: The animal is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded.[15]
-
Test: After a retention interval, the animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded. A significant preference for the novel object indicates that the animal remembers the familiar object.[15]
Signaling Pathways and Downstream Effects
The activation of nAChRs by diazabicyclooctane derivatives initiates a cascade of intracellular signaling events that ultimately lead to changes in neuronal excitability, gene expression, and synaptic plasticity.
The initial influx of Ca²⁺ through the nAChR channel is a key event that triggers multiple downstream pathways.[16] This includes the activation of calcium-dependent kinases such as CaMKII and protein kinase C (PKC), as well as the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is known to play a crucial role in cell survival and neuroprotection.[16][17] Furthermore, nAChR activation can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity and long-term memory.[17]
Figure 1. Simplified signaling pathway of nAChR activation by a diazabicyclooctane agonist.
Conclusion and Future Directions
Diazabicyclooctane derivatives represent a promising class of nAChR agonists with significant potential for the treatment of a wide range of CNS disorders. Their rigid conformational scaffold allows for the fine-tuning of their pharmacological properties, enabling the development of subtype-selective ligands with improved therapeutic indices. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from their initial interaction with the receptor to their ultimate effects on behavior.
Future research in this field will likely focus on the development of agonists with even greater subtype selectivity, particularly for less-studied nAChR subtypes. The exploration of allosteric modulators that act on the diazabicyclooctane scaffold could also open up new avenues for therapeutic intervention. Furthermore, the use of advanced techniques such as positron emission tomography (PET) imaging will be invaluable for studying the in vivo receptor occupancy and pharmacokinetics of these compounds in both preclinical models and human subjects. The continued application of the principles and techniques described herein will undoubtedly accelerate the discovery and development of novel diazabicyclooctane-based therapeutics for the betterment of human health.
References
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
- Cho, Y. H., & Lee, S. Y. (2012). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 16(1), 55–61.
- Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55718.
- Li, Y., et al. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 86(15), 7599–7606.
- Bardo, M. T., Rowlett, J. K., & Harris, M. J. (2010). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience, 2nd edition. CRC Press/Taylor & Francis.
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
- Marrack, J., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853.
- Schapira, M., et al. (2019). Nicotinic acetylcholine receptor (nAChR) signaling pathways. [Diagram]. In Acetylcholine in Carcinogenesis and Targeting Cholinergic Receptors in Oncology.
-
Wikipedia. (2023). Nicotinic acetylcholine receptor. Retrieved from [Link]
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
- Eaton, J. B., et al. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 21(9), 955–965.
- Yates, J. R., et al. (2021). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience, 15, 722519.
- Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Neuroscience Methods, 215(1), 23–33.
- Ley, S. V., et al. (2017). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.
- Deoskar, S. U., & Gudi, G. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(1), 89–103.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Maze Engineers. (n.d.). Novel Object Recognition. Retrieved from [Link]
- Tan, S., et al. (2022). The involvement of mesolimbic dopamine system in cotinine self-administration in rats. Behavioural Brain Research, 417, 113615.
- Ciarleglio, C. M., et al. (2018). Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. Journal of Visualized Experiments, (133), e57053.
- Henderson, B. J., & Lester, H. A. (2015). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. Cold Spring Harbor Perspectives in Medicine, 5(11), a022147.
- Thoreson, W. B. (2013). Whole-Cell Patch-Clamp Recording. In Electrophysiological Recording Techniques. Humana Press.
- Zahniser, N. R., & Johnson, K. M. (1993). Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats. Journal of Neurochemistry, 61(4), 1461–1470.
- Yates, J. R., et al. (2023). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience, 17, 1245842.
- Deuther-Conrad, W., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7382–7396.
- Kume, T., & Sugimoto, M. (2018). Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer's and Parkinson's Diseases. Current Neuropharmacology, 16(4), 376–390.
-
JoVE. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview [Video]. YouTube. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
- Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer.
- Chen, Y., et al. (2012). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 121(5), 784–794.
- Li, M., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), e58384.
- El-Gendy, M. A., et al. (2016). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 7(8), 1144–1152.
- Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55718.
-
Melior Discovery. (n.d.). Conditioned Place Preference Model. Retrieved from [Link]
-
AOAC Research Institute. (2017, March 29). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]
- Kennedy, E. J., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 14(11), 2061–2071.
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
Sources
- 1. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. axolbio.com [axolbio.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 7-Boc-2,7-diazabicyclo[4.2.0]octane in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 7-Boc-2,7-diazabicyclo[4.2.0]octane, a key building block in contemporary drug discovery. Recognizing the critical role of solubility in the successful progression of pharmaceutical candidates, this document offers a comprehensive resource for researchers, chemists, and formulation scientists.[1][2][3] In the absence of extensive published solubility data for this specific molecule, this guide establishes a framework for predicting solubility based on physicochemical principles and provides detailed, field-proven methodologies for its empirical determination.
Understanding the Molecule: Physicochemical Drivers of Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 7-Boc-2,7-diazabicyclo[4.2.0]octane possesses a unique combination of a rigid, saturated bicyclic core and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group. This structure dictates its interactions with various organic solvents.
-
The Bicyclic Core: The 2,7-diazabicyclo[4.2.0]octane skeleton is a polar entity containing two nitrogen atoms. The secondary amine at the 2-position is a potential hydrogen bond donor and acceptor, while the tertiary amine at the 7-position, protected by the Boc group, is a hydrogen bond acceptor. This inherent polarity suggests a degree of solubility in polar solvents.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability in many reaction conditions and its facile cleavage under acidic conditions.[4][5][6] However, its bulky and nonpolar tert-butyl moiety significantly increases the lipophilicity of the molecule.[4] This increased hydrocarbon character will generally enhance solubility in nonpolar and moderately polar aprotic solvents while potentially reducing solubility in highly polar, protic solvents like water. The presence of the Boc group sterically hinders the nitrogen at the 7-position, which may affect its ability to participate in hydrogen bonding.
Predictive Analysis of Solubility:
Based on these structural features, a qualitative prediction of solubility in common organic solvents can be made. The principle of "like dissolves like" serves as a useful starting point.
-
High Expected Solubility: Solvents that can effectively solvate both the polar bicyclic core and the nonpolar Boc group are likely to be excellent choices. These include:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
-
Moderate Expected Solubility: Solvents with intermediate polarity may exhibit moderate solubilizing power.
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Alcohols: Methanol, Ethanol, Isopropanol (The ability to hydrogen bond may enhance solubility to some extent, but the nonpolar Boc group will be a limiting factor).
-
-
Low Expected Solubility: Nonpolar hydrocarbon solvents are unlikely to be effective due to their inability to interact favorably with the polar diazabicyclo-octane core.
-
Alkanes: Hexanes, Heptane
-
It is crucial to emphasize that these are predictions. Empirical determination is necessary for quantitative and reliable solubility data.
Quantitative Solubility Determination: Experimental Protocols
Given the lack of specific literature data, the following section provides detailed, validated protocols for determining the solubility of 7-Boc-2,7-diazabicyclo[4.2.0]octane. Two primary methods are presented: the kinetic solubility assay for high-throughput screening and the thermodynamic (shake-flask) solubility assay for obtaining equilibrium solubility values.[7][8]
Kinetic Solubility Assay
This method is rapid and well-suited for early-stage drug discovery, providing an estimate of solubility under non-equilibrium conditions.[8][9] It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer or organic solvent and measuring the point at which precipitation occurs.
Caption: Workflow for Kinetic Solubility Assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Boc-2,7-diazabicyclo[4.2.0]octane in 100% dimethyl sulfoxide (DMSO).
-
Solvent Plate Preparation: In a 96-well plate, dispense 198 µL of each organic solvent to be tested into separate wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well containing the organic solvents. This results in a final theoretical concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate.
-
Analysis: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
Quantification: Determine the solubility by comparing the measured concentration to a standard calibration curve.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[7] It involves adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over an extended period.
Caption: Workflow for Thermodynamic Solubility Assay.
-
Sample Preparation: Add an excess amount of solid 7-Boc-2,7-diazabicyclo[4.2.0]octane to a series of glass vials.
-
Solvent Addition: Add a known volume of each organic solvent to the respective vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Analysis: Dilute the filtrate if necessary and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
-
Quantification: Calculate the equilibrium solubility from the measured concentration and any dilution factors.
Data Presentation and Interpretation
The solubility data obtained from the experimental procedures should be compiled into a clear and concise format for easy comparison.
Table 1: Predicted and Experimentally Determined Solubility of 7-Boc-2,7-diazabicyclo[4.2.0]octane
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (µg/mL or mM) |
| Dichloromethane (DCM) | Chlorinated | High | [Insert Experimental Data] |
| Tetrahydrofuran (THF) | Ether | High | [Insert Experimental Data] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | [Insert Experimental Data] |
| Ethyl Acetate | Ester | Moderate | [Insert Experimental Data] |
| Methanol | Polar Protic | Moderate | [Insert Experimental Data] |
| Hexanes | Nonpolar | Low | [Insert Experimental Data] |
Practical Implications for Drug Development
A thorough understanding of the solubility of 7-Boc-2,7-diazabicyclo[4.2.0]octane is paramount for its effective use in drug discovery and development.
-
Reaction Chemistry: Knowledge of solubility allows for the selection of appropriate solvents for chemical reactions, ensuring homogeneity and optimal reaction kinetics.
-
Purification: Solubility data is crucial for developing effective purification strategies, such as crystallization and chromatography.
-
Formulation Development: For compounds that progress to later stages, understanding their solubility in various excipients and solvent systems is fundamental for developing stable and bioavailable drug formulations.
Conclusion
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Savjani, K. T.; Gajjar, A. K.; Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics2012 , 198751 (2012). [Link]
-
Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. evotec.com [evotec.com]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Note: Catalyst-Free N-Boc Deprotection in Water
A Green, Efficient, and Thermally-Driven Method for Amine Synthesis
Introduction: A Paradigm Shift in Protecting Group Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups in organic synthesis, prized for its stability in a wide range of reaction conditions, including catalytic hydrogenation, and its resistance to basic and nucleophilic attacks.[1] Traditionally, the removal of the N-Boc group requires acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid, or the use of Lewis acids.[2] While effective, these methods often necessitate anhydrous solvents, stoichiometric amounts of corrosive reagents, and complex work-up procedures, posing challenges related to cost, safety, and environmental impact.
In alignment with the principles of green chemistry, there is a significant demand for developing protocols that minimize waste and utilize environmentally benign solvents.[1][3] This application note details a robust and efficient method for the catalyst-free deprotection of N-Boc protected amines using water as the sole reagent and solvent. By simply heating the substrate in water at or near reflux, this protocol circumvents the need for any acidic or metallic catalysts, offering a clean, economical, and eco-friendly alternative for both academic research and industrial drug development.[4]
The Underlying Mechanism: Water's Dual Role at Elevated Temperatures
At room temperature, water is a neutral, polar protic solvent. However, its chemical properties change significantly upon heating. The key to the catalyst-free N-Boc deprotection lies in the enhanced autoionization of water at elevated temperatures.[5] At 100 °C, the ion product of water (Kw) increases, resulting in a higher concentration of both hydronium (H₃O⁺) and hydroxide (OH⁻) ions compared to ambient temperature.[5]
This allows water to function as a remarkable dual acid/base catalyst.[5] The proposed mechanism involves the following key steps:
-
Solubilization and Activation: Most N-Boc protected amines exhibit limited solubility in water at room temperature but become miscible at temperatures above 60 °C.[1] This increased solubility facilitates interaction with water molecules.
-
Hydrogen Bonding: Water molecules form hydrogen bonds with the carbamate moiety, specifically activating the carbonyl group towards nucleophilic attack and the nitrogen atom.[1][6]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), more abundant at high temperatures, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the Boc group.[1]
-
Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.[1]
-
Collapse and Product Formation: The intermediate collapses, leading to the cleavage of the C-O bond. This releases the free amine, carbon dioxide (CO₂), and tert-butanol.[1] The release of CO₂ gas is often observed starting from 90 °C.[1]
Figure 1: Simplified mechanism of water-mediated N-Boc deprotection.
Experimental Protocol: General Procedure
This protocol provides a general method for the deprotection of a wide range of N-Boc protected amines. Optimization of reaction time may be required for specific substrates.
3.1. Materials and Equipment
-
N-Boc protected amine (1.0 mmol)
-
Deionized water (10-20 mL)[3]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate (e.g., silica gel 60 F₂₅₄)
-
Appropriate TLC eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol)
-
Separatory funnel
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
3.2. Step-by-Step Procedure
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mcours.net [mcours.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Zinelaabidine | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Boc-2,7-diazabicyclo[4.2.0]octane
Welcome to the technical support center for the synthesis of 7-Boc-2,7-diazabicyclo[4.2.0]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthetic process. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction yields.
Overview of the Synthetic Strategy
The synthesis of 7-Boc-2,7-diazabicyclo[4.2.0]octane is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of the molecule, the 2,7-diazabicyclo[4.2.0]octane skeleton, is a strained bicyclic system. A common and effective method to construct this framework is through a photochemical [2+2] cycloaddition reaction. The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of 7-Boc-2,7-diazabicyclo[4.2.0]octane.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1 & 2: Synthesis of the Bicyclic Core
Question: My photochemical [2+2] cycloaddition is resulting in a very low yield of the desired 2,7-diazabicyclo[4.2.0]octane. What are the likely causes and how can I improve it?
Answer: Low yields in photochemical [2+2] cycloadditions are a common issue and can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Quantum Yield: The inherent efficiency of the photochemical reaction (quantum yield) may be low. While this is an intrinsic property of the molecules, you can optimize external parameters.
-
Wavelength of Irradiation: Ensure you are using the correct wavelength of light to excite the dihydropyrazine precursor. The irradiation wavelength should correspond to the λmax of the substrate. Using a lamp with an inappropriate wavelength can lead to decomposition or no reaction.
-
Reaction Concentration: Photochemical reactions are often sensitive to concentration. If the concentration is too high, intermolecular reactions and quenching can occur. If it's too low, the reaction rate will be slow. It is recommended to run a series of small-scale reactions to determine the optimal concentration.
-
Solvent Choice: The solvent can significantly impact the reaction. Ensure the solvent is transparent at the irradiation wavelength and is of high purity (spectroscopic grade is recommended). Protic solvents should generally be avoided unless specified in a protocol, as they can participate in side reactions.
-
Oxygen Contamination: Oxygen can quench the excited state of the reactants. It is crucial to thoroughly degas the reaction mixture before and during irradiation by bubbling with an inert gas like nitrogen or argon.
-
Side Reactions: Dihydropyrazines can be sensitive and may undergo side reactions like oxidation or polymerization under photochemical conditions.[1] Minimizing reaction time and temperature can help reduce these unwanted pathways.
Question: I am observing the formation of multiple isomers of the bicyclo[4.2.0]octane core. How can I control the stereochemistry?
Answer: Controlling stereochemistry in [2+2] cycloadditions can be challenging. The stereochemical outcome is often dependent on the specific substrates and reaction conditions.
-
Nature of the Alkene: The geometry of the alkene used in the cycloaddition will influence the stereochemistry of the product. For example, using a cis-alkene will generally lead to a different diastereomer than a trans-alkene.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the formation of the thermodynamically more stable isomer.
-
Chiral Auxiliaries: If an enantiomerically pure product is desired, consider using a chiral auxiliary on the dihydropyrazine precursor. This can direct the cycloaddition to favor one enantiomer.
-
Purification: If a mixture of diastereomers is formed, they can often be separated by careful column chromatography on silica gel. However, some diastereomers of bicyclo[4.2.0]octanes are known to be unstable on silica, so this should be performed with caution.[2]
Step 3: Selective Mono-Boc Protection
Question: I am getting a significant amount of the di-Boc protected product, and some unreacted starting material. How can I improve the selectivity for mono-protection?
Answer: Achieving selective mono-Boc protection of a diamine is a common challenge. The key is to differentiate the reactivity of the two amine groups. A highly effective method involves the in-situ generation of the mono-hydrochloride salt of the diamine.[3][4][5]
-
Principle of the Method: By adding one equivalent of a strong acid (like HCl), one of the amine groups is protonated to form an ammonium salt. This deactivates it towards nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O). The remaining free amine can then react selectively.
-
Protocol Outline:
-
Dissolve the 2,7-diazabicyclo[4.2.0]octane in a suitable solvent (e.g., methanol or dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add exactly one equivalent of a solution of HCl in an organic solvent (e.g., HCl in dioxane or generated in situ from acetyl chloride or thionyl chloride and methanol).
-
Stir for a short period to allow for salt formation.
-
Slowly add one equivalent of (Boc)₂O.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by neutralizing the excess acid and extracting the product.
-
Question: The Boc-protection reaction is very slow or not proceeding to completion. What could be the issue?
Answer: If the reaction is sluggish, consider the following:
-
Reagent Quality: Ensure the (Boc)₂O is fresh and has not hydrolyzed.
-
Solvent: The reaction should be performed in an appropriate aprotic solvent like dichloromethane, THF, or acetonitrile. Protic solvents can compete with the amine for reaction with (Boc)₂O.
-
Steric Hindrance: The nitrogen atoms in the bicyclic system might be sterically hindered. In such cases, the reaction may require longer reaction times or slightly elevated temperatures. However, be cautious with heating as it can lead to decomposition of the Boc anhydride.
-
Base: If you are not using the acid-mediated method, the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can help to scavenge the acid byproduct and drive the reaction to completion.
Purification
Question: I am having difficulty purifying the final 7-Boc-2,7-diazabicyclo[4.2.0]octane by column chromatography. It seems to be streaking on the column.
Answer: Bicyclic amines and their derivatives can be challenging to purify by standard silica gel chromatography due to their basicity.
-
Tailing on Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.
-
Solutions:
-
Add a small amount of a basic modifier to the eluent. Typically, 0.5-2% of triethylamine or ammonia in methanol is added to the solvent system (e.g., dichloromethane/methanol). This will neutralize the acidic sites on the silica and improve the peak shape.
-
Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
Salt formation and recrystallization. If the product is a solid, you can try to form a salt (e.g., hydrochloride or tartrate), which may be easier to recrystallize and purify. The free base can then be regenerated.
-
Amine-specific purification cartridges. There are commercially available chromatography cartridges with stationary phases designed for the purification of amines.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the significance of the bicyclo[4.2.0]octane core in drug discovery? A1: The bicyclo[4.2.0]octane scaffold is a rigid three-dimensional structure that can be used to hold pharmacophoric groups in a specific orientation. This conformational rigidity can lead to increased potency and selectivity for biological targets.[7] It is considered a valuable building block in medicinal chemistry.
Q2: Is the 2,7-diazabicyclo[4.2.0]octane ring system stable? A2: The bicyclo[4.2.0]octane system contains a strained four-membered ring fused to a six-membered ring. While it is generally stable enough to be isolated and used in further reactions, the ring strain can make it susceptible to ring-opening reactions under certain conditions, such as strong acidic or basic conditions, or at high temperatures.[2]
Q3: Are there alternative methods to photochemical [2+2] cycloaddition for forming the bicyclo[4.2.0]octane core? A3: Yes, other methods exist, although they may have their own challenges. These include:
-
Ketene cycloadditions: The reaction of a ketene with an alkene can form a cyclobutanone, which can then be further functionalized.[1]
-
Intramolecular cyclization reactions: If a suitable precursor with a six-membered ring and a side chain that can cyclize to form the four-membered ring is synthesized, an intramolecular cyclization can be performed.
-
Ring-closing metathesis (RCM): While less common for this specific ring system, RCM is a powerful tool for forming rings and could potentially be adapted.
Q4: What are the key characterization techniques I should use to confirm the structure of my product? A4: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the connectivity of the atoms and the stereochemistry of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl group in the Boc protecting group.
Detailed Experimental Protocols
Protocol 1: Illustrative Photochemical [2+2] Cycloaddition
This is a general procedure and may require optimization for your specific dihydropyrazine substrate.
-
Preparation: In a quartz reaction vessel, dissolve the N,N'-diprotected 1,4-dihydropyrazine (1.0 eq) in a suitable spectroscopic grade solvent (e.g., acetonitrile or acetone) to a concentration of 0.01-0.05 M.
-
Degassing: Bubble argon or nitrogen through the solution for 30 minutes to remove dissolved oxygen.
-
Alkene Addition: Add the alkene (e.g., liquid ethylene condensed at low temperature, or a solution of another alkene, 5-10 eq) to the reaction mixture.
-
Irradiation: While maintaining a slow stream of the inert gas and cooling the reaction vessel (e.g., in a water bath), irradiate the mixture with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to remove short-wavelength UV).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to over a day.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina.
Protocol 2: Selective Mono-Boc Protection of a Diamine
This protocol is adapted from established procedures for the selective mono-Boc protection of diamines.[3][8]
-
Dissolution: Dissolve the 2,7-diazabicyclo[4.2.0]octane (1.0 eq) in anhydrous methanol (approx. 0.1 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous methanol dropwise. Stir the mixture for 15 minutes at 0 °C.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in anhydrous methanol dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and make the solution basic (pH > 10) with the addition of a strong base (e.g., 2M NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography (see purification troubleshooting section).
Data Summary Table
The following table provides a general comparison of reaction parameters that may be varied for optimization.
| Parameter | Step 2: Cycloaddition | Step 3: Boc Protection |
| Solvent | Acetonitrile, Acetone, THF | Dichloromethane, Methanol, THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Reagents | 1,4-Dihydropyrazine, Alkene | Diamine, (Boc)₂O, Acid |
| Typical Yield | 20-60% (highly substrate dependent) | 60-90% |
| Common Byproducts | Diastereomers, Polymerized material | Di-Boc protected diamine |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Azmi, M. N. M. T., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 17(1), 56-62. Available at: [Link]
-
ResearchGate. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Available at: [Link]
-
Cossy, J., & Arseniyadis, S. (2010). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 8(23), 5267-5287. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available at: [Link]
-
Mykhailiuk, P. K. (2018). Bicyclic Bioisosteres of Piperidine: Version 2.0. Angewandte Chemie International Edition, 57(34), 10838-10842. Available at: [Link]
-
Holzer, W., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Helvetica Chimica Acta, 91(11), 2095-2106. Available at: [Link]
-
Le-Huy, H., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Revista de la Sociedad Química de México, 56(3), 269-273. Available at: [Link]
-
Breining, S. R., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(10), 2963-2974. Available at: [Link]
-
Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(16), 2733-2738. Available at: [Link]
-
Shcherbakov, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6289. Available at: [Link]
-
Wanner, M. J., & Koomen, G. J. (1989). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Tetrahedron, 45(23), 7467-7474. Available at: [Link]
-
de Meijere, A., et al. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc, 2008(8), 68-73. Available at: [Link]
-
Buffa, C., et al. (1993). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Tetrahedron, 49(8), 1587-1598. Available at: [Link]
-
Coldham, I., et al. (2006). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. Available at: [Link]
-
Kametani, T., et al. (1980). Studies on the Synthesis of Chemotherapeutics. VIII. Stereoselective Synthesis of 1, 9b-Dhydro-2H, 4H-2-oxo-azeto [1, 2-c][1][9] benzoxazine-4-carboxylic Acid Derivatives. Yakugaku Zasshi, 100(3), 255-261. Available at: [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203-210. Available at: [Link]
-
Atlantis Press. (2014). Computational study on the stability of isomers of cyclooctene system. Available at: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]
-
Lee, D. W., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(16), 2733-2738. Available at: [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Available at: [Link]
-
Bakulev, V. A., et al. (2021). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(8), 787-789. Available at: [Link]
-
Sviridov, S. V., et al. (2020). Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS Omega, 5(48), 31195-31205. Available at: [Link]
-
Bach, T. (2012). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 112(8), 4583-4603. Available at: [Link]
-
Baskin, J. M., et al. (2010). Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. Journal of the American Chemical Society, 132(11), 3645-3648. Available at: [Link]
-
Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, 2010(3), M683. Available at: [Link]
-
ResearchGate. (2022). Stereoselective synthesis of novel bis-homoinositols with bicyclo[4.2.0]octane motifs. Available at: [Link]
- Google Patents. (1961). Synthesis of 1, 4-diazabicyclo (2.2.2) octane.
-
ResearchGate. (2014). [2+2] Photochemical Cycloaddition in Organic Synthesis. Available at: [Link]
-
Innovations in Pharmaceutical Technology. Overcoming challenges in bispecific antibody production with chromatography & purification solutions. Available at: [Link]
-
Boydston, A. J., et al. (2012). Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization. Organometallics, 31(21), 7545-7550. Available at: [Link]
- Google Patents. (2018). 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof.
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]
-
MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Challenging Boc Deprotections of Hindered Amines
Welcome to the technical support center for tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the removal of Boc protecting groups, particularly from sterically hindered primary and secondary amines. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies to rescue your synthesis from common pitfalls.
Introduction: The Challenge of Steric Hindrance
The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its generally straightforward, acid-labile removal.[1] However, when the amine is sterically encumbered—flanked by bulky substituents or situated within a rigid scaffold—the standard deprotection playbook often falls short. The increased steric bulk around the nitrogen atom can hinder the approach of the acid catalyst, slowing down the reaction or preventing it from going to completion.[2] This guide will address these difficult cases in a practical question-and-answer format, providing not just solutions but also the underlying chemical logic.
Frequently Asked Questions & Troubleshooting
Q1: My standard TFA/DCM deprotection is sluggish or incomplete for my hindered secondary amine. What's going on and what should I try first?
This is a classic issue. Steric hindrance around the Boc-protected amine can significantly slow the rate of acid-catalyzed cleavage.[2] Before abandoning acidic methods entirely, consider these initial optimization steps:
-
Increase Acid Concentration and Reaction Time: For some substrates, the deprotection kinetics show a second-order dependence on the acid concentration. Instead of the typical 20-50% TFA in DCM, you might need to use neat TFA. Monitor the reaction closely by TLC or LC-MS and be prepared to extend the reaction time, sometimes for several hours.
-
Elevate the Temperature: Gentle heating (e.g., to 40 °C) can often provide the necessary activation energy to overcome the steric barrier.[2] However, be mindful of potential side reactions with other functional groups in your molecule.
-
Switch to a Stronger Acid System: A solution of 4M HCl in dioxane is a common and effective alternative to TFA.[3] For many, this is the go-to reagent for stubborn Boc groups. It is crucial to use an anhydrous solution, as water can reduce the effective acidity and potentially lead to unwanted side reactions.[2]
dot
Caption: Acid-catalyzed Boc deprotection mechanism.
Q2: I'm observing significant side-product formation, which appears to be t-butylation of my aromatic ring. How can I prevent this?
The deprotection mechanism proceeds via the formation of a tert-butyl cation.[4][5] This cation is a potent electrophile and can alkylate any nucleophilic sites in your molecule, such as electron-rich aromatic rings (e.g., indoles, phenols), thiols, or guanidino groups.[4]
-
The Solution: Cation Scavengers: To prevent this, you need to add a "scavenger" to the reaction mixture. This is a substance that will react with the tert-butyl cation faster than your substrate. Common and effective scavengers include:
-
Triethylsilane (TES): Reacts with the cation to form the volatile tetraethylsilane.
-
Thioanisole or Thiophenol: Traps the cation efficiently.[6]
-
Water (in small amounts): Can act as a scavenger but may also slow down the deprotection.
-
dot
Caption: Troubleshooting workflow for difficult Boc deprotections.
Q3: My substrate contains other acid-sensitive functional groups (e.g., t-butyl esters, acetals). How can I selectively remove the Boc group?
This is a common challenge requiring a shift away from strong Brønsted acids. Lewis acids or thermal methods often provide the required selectivity.
-
Lewis Acid-Mediated Deprotection: Lewis acids can offer milder and more selective conditions.[7]
-
Trimethylsilyl Iodide (TMSI): A powerful reagent for cleaving Boc groups, often at room temperature. It is particularly useful when other acid-labile groups are present.[8][9]
-
Zinc Bromide (ZnBr₂): Can selectively deprotect secondary N-Boc groups in the presence of other sensitive functionalities.[10] The zinc center is thought to play a dual role in both promoting deprotection and activating other functionalities in some cases.[11]
-
Aluminum Chloride (AlCl₃): Another effective Lewis acid for this transformation.[6]
-
-
Thermal and Microwave-Assisted Deprotection: For certain substrates, simply heating them in a suitable solvent can effect deprotection without any acid.[12]
-
Thermal Conditions: Refluxing in a high-boiling solvent like toluene or xylene can be effective. In some cases, heating in a mixture of dioxane and water can also work.[9]
-
Microwave Irradiation: This technique can dramatically shorten reaction times and often leads to cleaner reactions.[13][14] Microwave-assisted deprotection can be performed with solid-supported sulfonic acids or even under basic conditions in some instances.[13][15] Continuous flow reactors can also be used for thermal deprotections, allowing for precise control over temperature and residence time.[16]
-
Comparative Summary of Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Standard Acidic | TFA or HCl | DCM or Dioxane, 0°C to RT | Fast, reliable for simple amines | Harsh, risk of side reactions, lacks selectivity[8] |
| Lewis Acid | TMSI, ZnBr₂, AlCl₃ | DCM, RT | Milder, often more selective[7][8] | Reagents can be moisture-sensitive, longer reaction times[8] |
| Thermal | Heat (conventional or microwave) | Toluene, Dioxane/H₂O, 100-180°C | Acid-free, useful for sensitive substrates | High temperatures may not be tolerated by all molecules[12][16] |
| Solid-Phase Acid | Amberlyst 15, Silica-supported sulfonic acids | DCM, Microwave, 100°C | Easy workup, purification by catch-release[13] | May require specialized equipment (microwave reactor) |
Experimental Protocols
Protocol 1: Deprotection of a Hindered Amine using 4M HCl in Dioxane
-
Dissolve the Boc-protected hindered amine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 30 minutes to 4 hours).[3]
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
The resulting amine hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.[17]
Protocol 2: Selective Deprotection using Trimethylsilyl Iodide (TMSI)
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSI (1.2-1.5 eq) dropwise via syringe.[8]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS, typically 1-12 hours).
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure. The product can be isolated after a suitable workup, which may involve an aqueous wash to remove silyl byproducts.
Protocol 3: Microwave-Assisted Thermal Deprotection
-
In a microwave reaction vial, dissolve the Boc-protected amine (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water).[9]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 150 °C for 30-60 minutes.[9] (Note: Optimize temperature and time for your specific substrate).
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
References
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Academia.edu. (n.d.). Note Zinc chloride promoted efficient and facile BOC protection of amines. Retrieved from [Link]
-
ResearchGate. (2021, February 19). Mixture neutralization after Boc deprotection?. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
International Formulae Group. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Zinc Chloride Promoted Efficient and Facile BOC Protection of Amines. Retrieved from [Link]
-
PMC. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved from [Link]
-
Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry. Retrieved from [Link]
-
PMC. (n.d.). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Retrieved from [Link]
-
Japan Institute of Heterocyclic Chemistry. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1559-1564. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in MeOH. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. reddit.com [reddit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcours.net [mcours.net]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
